7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one
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Overview
Description
7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one is a heterocyclic compound that features a pyran ring fused to a pyridine ring, with a bromine atom attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-hydroxypyridine with an appropriate aldehyde in the presence of a base, leading to the formation of the pyrano[3,2-c]pyridine core. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or sodium borohydride (NaBH4) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano[3,2-c]pyridines, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Pyrano[2,3-d]thiazole: Another heterocyclic compound with a similar pyran ring structure.
Thiazolo[4,5-b]pyridine: Features a thiazole ring fused to a pyridine ring.
Pyrano[2,3-f]chromene: Contains a pyran ring fused to a chromene ring
Uniqueness: This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities .
Properties
Molecular Formula |
C8H6BrNO2 |
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Molecular Weight |
228.04 g/mol |
IUPAC Name |
7-bromo-2,3-dihydropyrano[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H6BrNO2/c9-8-3-7-5(4-10-8)6(11)1-2-12-7/h3-4H,1-2H2 |
InChI Key |
JPBWWKIJXXJOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=NC=C2C1=O)Br |
Origin of Product |
United States |
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